molecular formula C23H28FN3O5S B2589548 N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 898426-16-9

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2589548
CAS No.: 898426-16-9
M. Wt: 477.55
InChI Key: YALFCMJHTFTUDG-UHFFFAOYSA-N
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Description

N-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a synthetic compound of significant interest in medicinal chemistry and pharmacological research. Its complex structure incorporates a piperidine ring, a benzenesulfonyl group, and an ethanediamide (oxalamide) linker, features commonly associated with bioactive molecules. The presence of the sulfonamide functional group is particularly noteworthy, as this moiety is found in compounds that modulate various enzyme families and biological pathways . The specific structural motifs in this molecule, including the piperidine and aryl sulfonamide groups, are frequently investigated for their potential interaction with neurological targets. For instance, related compounds containing similar piperidine and sulfonamide elements have been explored as antagonists for muscarinic receptors like M4, indicating a potential research application in the study of neurological disorders such as Parkinson's disease and schizophrenia . As a research chemical, its primary value lies in its use as a standard or a building block in organic synthesis and drug discovery projects. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies, or screen for biological activity against a panel of therapeutic targets. This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5S/c1-16-15-20(10-11-21(16)24)33(30,31)27-14-4-3-5-18(27)12-13-25-22(28)23(29)26-17-6-8-19(32-2)9-7-17/h6-11,15,18H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALFCMJHTFTUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with neurotransmitter receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Target Compound
  • Core : Piperidine
  • Substituents :
    • 4-Fluoro-3-methylbenzenesulfonyl group (electron-withdrawing, enhances stability).
    • Ethanediamide linker (provides hydrogen-bonding capacity).
    • 4-Methoxyphenyl group (electron-donating, modulates lipophilicity).
Similar Compounds:

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()

  • Core : Piperazine (vs. piperidine in target).
  • Substituents :
  • 4-Methylbenzoyl group (less polar than sulfonyl).
  • Ethanediamide linker with 4-methoxyphenyl.

4-Methoxybutyrylfentanyl ()

  • Core : Piperidine (same as target).
  • Substituents :
  • Butanamide (vs. ethanediamide).
  • Phenylethyl group (enhances opioid receptor binding).
    • Key Difference : Designed as an analgesic, unlike the target’s sulfonamide focus .

Patent Compound (Example 53, )

  • Core : Pyrazolo[3,4-d]pyrimidine (heterocyclic).
  • Substituents :
  • Fluoro-substituted chromenone (planar aromatic system).
  • Sulfonamide group.
    • Key Difference : Rigid pyrimidine core vs. flexible piperidine in the target .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) Key Functional Groups
Target Compound ~500 (estimated) Not reported Moderate (polar groups) Sulfonamide, ethanediamide, methoxy
Compound ~450 (estimated) Not reported High (piperazine) Benzoyl, ethanediamide, methoxy
4-Methoxybutyrylfentanyl ~408 (estimated) White powder Low (lipophilic) Butanamide, phenylethyl, methoxy
Example 53 () 589.1 175–178 Low (aromatic core) Sulfonamide, pyrazolopyrimidine, fluoro

Notes:

  • The target’s sulfonamide may improve water solubility compared to benzoyl () or butanamide () groups.
  • Piperidine’s flexibility could enhance binding kinetics relative to rigid heterocycles () .

Biological Activity

N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, also known as EVT-2726622, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C22H26FN3O5S. Its structure includes:

  • Piperidine ring : A six-membered ring containing nitrogen that plays a crucial role in its biological activity.
  • Sulfonamide group : Known for its ability to interact with various biological targets.
  • Methoxyphenyl moiety : Contributes to the compound's lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The sulfonamide group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neuronal signaling.

Biological Activity Studies

Research into the biological activities of this compound has revealed several promising findings:

Anticancer Activity

Studies have indicated that sulfonamide derivatives can exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Specific investigations into EVT-2726622 have shown:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that the compound can reduce the viability of cancer cell lines.
  • Mechanistic Insights : Further research is needed to elucidate the precise mechanisms through which this compound affects cancer cell metabolism.

Antimicrobial Properties

While primarily focused on anticancer activity, initial studies suggest potential antimicrobial effects consistent with other sulfonamide compounds:

  • Broad-Spectrum Activity : The compound may exhibit activity against various bacterial strains, although specific data on antimicrobial efficacy is limited.

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibition of tumor growth in vitro
AntimicrobialPotential broad-spectrum activity
Enzyme InhibitionInteraction with key metabolic enzymes

Case Studies

Several case studies have investigated the biological effects of related compounds, providing a framework for understanding the potential applications of this compound:

  • Study on Sulfonamide Derivatives : A comprehensive analysis highlighted the structure-activity relationship (SAR) of sulfonamides, emphasizing how modifications influence biological efficacy.
  • Piperidine-Based Compounds : Research demonstrated that piperidine derivatives often show significant neuroactive properties, suggesting similar potential for EVT-2726622.

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